

Application Notes and Protocols for the NMR Spectroscopic Characterization of 3-Aminobenzoate

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Compound of Interest

Compound Name: 3-Aminobenzoate

Cat. No.: B8586502

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Introduction

3-Aminobenzoic acid is a key structural motif present in a variety of biologically active compounds and serves as a versatile building block in medicinal chemistry and drug development. Accurate and unambiguous characterization of this molecule and its derivatives is paramount for quality control, structural confirmation, and understanding structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This document provides a detailed protocol for the characterization of **3-aminobenzoate** using one-dimensional (^1H and ^{13}C) and two-dimensional (COSY and HSQC) NMR techniques.

Data Presentation

The following tables summarize the expected ^1H and ^{13}C NMR chemical shifts for 3-aminobenzoic acid in DMSO- d_6 . These values are crucial for the verification of the compound's identity.

Table 1: ^1H NMR Data for 3-Aminobenzoic Acid in DMSO- d_6 (600 MHz)[1]

Proton Assignment	Chemical Shift (δ) [ppm]	Multiplicity	Coupling Constant (J) [Hz]	Integration
H-5	7.15	t	1.8	1H
H-4, H-6	7.04-7.09	m	-	2H
H-2	6.73-6.75	m	-	1H
-NH ₂	5.29	s	-	2H
-COOH	12.45	s	-	1H

Table 2: ¹³C NMR Data for 3-Aminobenzoic Acid in DMSO-d₆ (150 MHz)[1]

Carbon Assignment	Chemical Shift (δ) [ppm]
C=O	168.3
C-3	149.2
C-1	131.7
C-5	129.3
C-6	118.4
C-4	117.1
C-2	114.9

Experimental Protocols

Sample Preparation

A standard protocol for preparing a sample of 3-aminobenzoic acid for NMR analysis is as follows:

- Weighing the Sample: Accurately weigh approximately 5-10 mg of 3-aminobenzoic acid.

- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO- d_6).^[2] Ensure complete dissolution by gentle vortexing or sonication.
- **Transfer to NMR Tube:** Transfer the solution to a clean, dry 5 mm NMR tube.
- **Filtration (if necessary):** If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to avoid signal broadening.
- **Internal Standard:** Tetramethylsilane (TMS) can be used as an internal standard for referencing the chemical shifts to 0.00 ppm for both ^1H and ^{13}C spectra.^{[1][2]}

NMR Data Acquisition

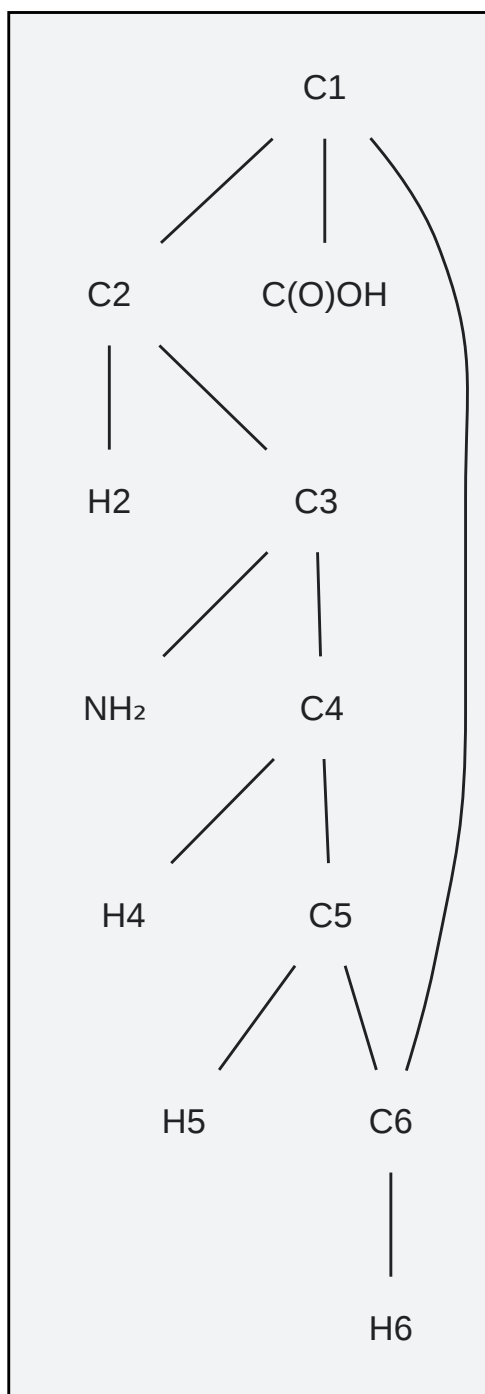
The following are general parameters for acquiring NMR spectra on a high-resolution spectrometer (e.g., 300 MHz or higher).^[2] Instrument-specific parameters may need to be optimized.

- **Pulse Program:** Standard single-pulse experiment (e.g., 'zg30').
- **Number of Scans:** 16-32 scans, depending on the sample concentration.
- **Acquisition Time:** 2-3 seconds.
- **Relaxation Delay:** 1-2 seconds.
- **Spectral Width:** 0-15 ppm.
- **Pulse Program:** Proton-decoupled pulse program (e.g., 'zgpg30').
- **Number of Scans:** 1024 or more scans to achieve a good signal-to-noise ratio.
- **Acquisition Time:** 1-2 seconds.
- **Relaxation Delay:** 2 seconds.
- **Spectral Width:** 0-200 ppm.
- **Pulse Program:** Standard COSY pulse sequence (e.g., 'cosygppqf').

- Number of Increments: 256-512 increments in the F1 dimension.
- Number of Scans per Increment: 2-4 scans.
- Spectral Width (F1 and F2): 0-15 ppm.
- Pulse Program: Standard HSQC pulse sequence with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').
- Number of Increments: 128-256 increments in the F1 dimension.
- Number of Scans per Increment: 4-8 scans.
- Spectral Width (F2 - ^1H): 0-15 ppm.
- Spectral Width (F1 - ^{13}C): 0-200 ppm.

Mandatory Visualization

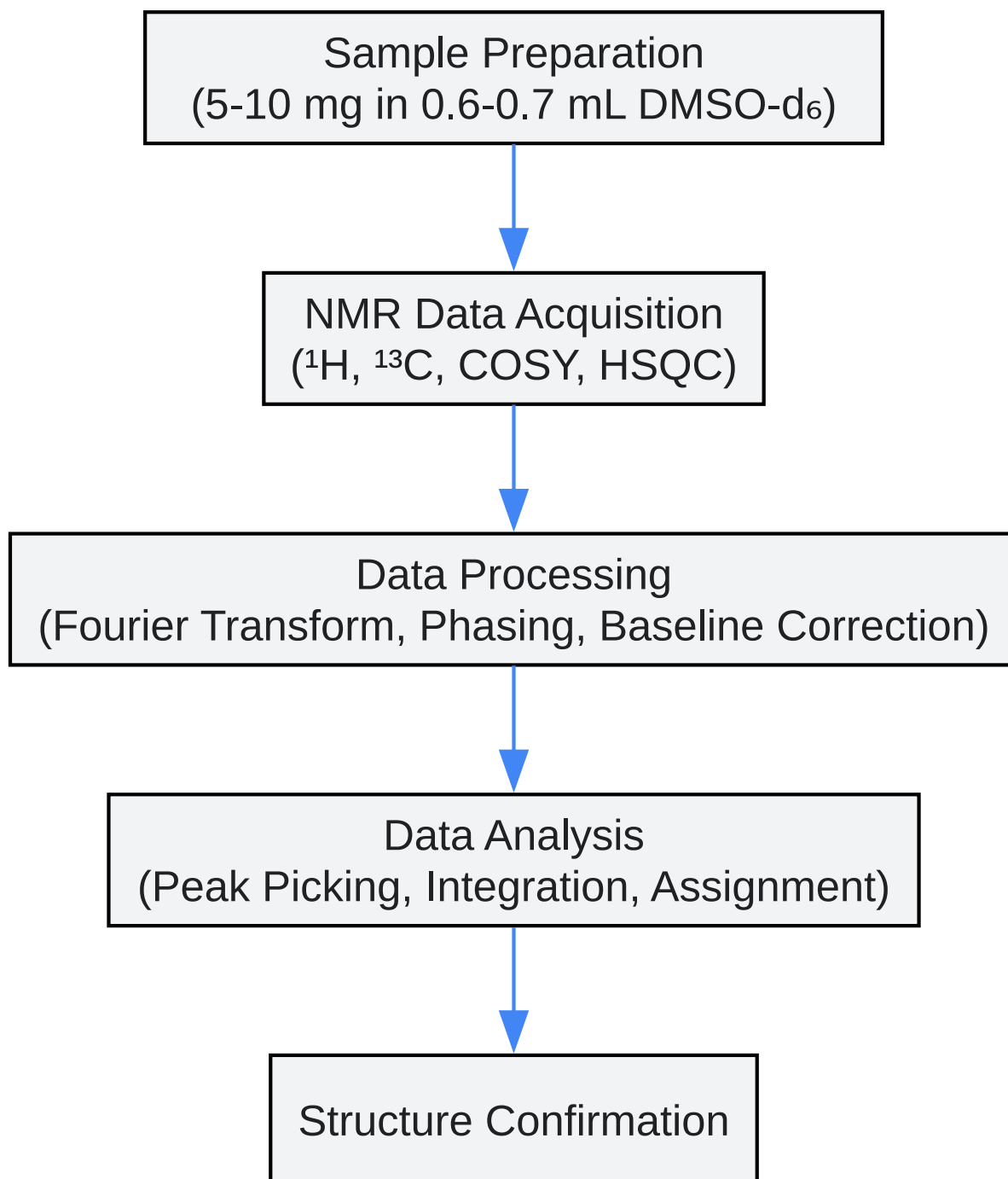
Structure and Atom Numbering



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Figure 1. Structure of 3-Aminobenzoic Acid with Atom Numbering.

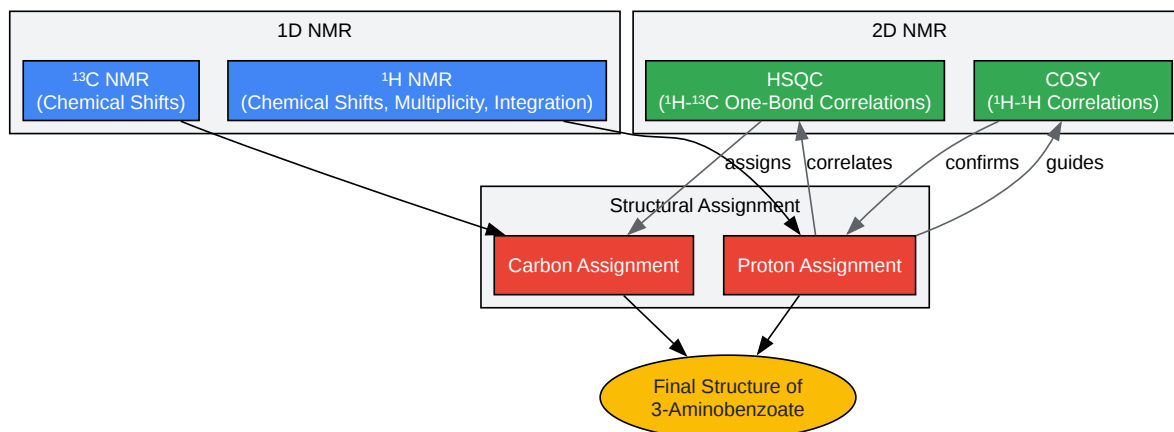
Experimental Workflow



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Figure 2. Experimental Workflow for NMR Characterization.

Signaling Pathways (Logical Relationships in NMR)



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Figure 3. Logical Flow of Structure Elucidation using NMR Data.

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References

- 1. rsc.org [rsc.org]
- 2. benchchem.com [benchchem.com]
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